![molecular formula C13H12N4O2S B2754851 Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate CAS No. 303997-28-6](/img/structure/B2754851.png)

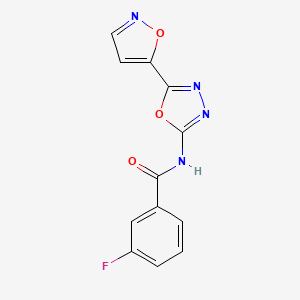

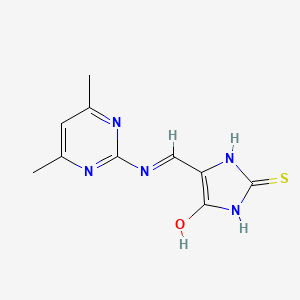

Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate” is a chemical compound with the CAS Number: 303997-28-6. It has a molecular weight of 288.33 and its IUPAC name is methyl [(1-methyl [1,2,4]triazolo [4,3-a]quinoxalin-4-yl)sulfanyl]acetate .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H12N4O2S/c1-8-15-16-12-13(20-7-11(18)19-2)14-9-5-3-4-6-10(9)17(8)12/h3-6H,7H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Triazoloquinoxaline Derivatives : Methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs were synthesized via DCC coupling method, showcasing a method to link amino acid derivatives to triazoloquinoxaline moiety. These compounds were synthesized in good to moderate yields, demonstrating the chemical versatility and reactivity of triazoloquinoxaline derivatives in the presence of various amino acids and coupling methods (Fathalla, 2015).

Development of Anticonvulsant Agents : A precursor based on triazoloquinoxaline was used to synthesize novel quinoxaline derivatives with potential anticonvulsant properties. The synthesis was characterized by IR, 1H NMR, mass spectral data, and elemental analysis. This study highlights the application of triazoloquinoxaline derivatives in the development of potential therapeutic agents (Alswah et al., 2013).

Linking Heterocyclic Systems : A new series of nitrogen and sulfur heterocyclic systems were synthesized by linking four rings: indole, 1,2,4-triazole, pyridazine, and quinoxaline. This study provides insights into the synthesis of complex heterocyclic compounds and their potential for further research (Boraei et al., 2020).

Biological Evaluation and Potential Applications

Antimicrobial Activity : The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was studied against various species of Gram-positive and Gram-negative bacteria, as well as some yeast and fungi. This research highlights the potential of triazoloquinazoline derivatives as antimicrobial agents (Al-Salahi et al., 2013).

Anticancer Activity : A new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized and evaluated for their anticancer activity. The structural requirements essential for anticancer activity were explored, leading to the identification of compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Mécanisme D'action

Target of Action

The primary target of Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate is DNA . This compound and its derivatives are known to intercalate DNA, which is a process where the compound inserts itself between the base pairs in the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .

Mode of Action

This compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the process of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

It is known that the compound’s intercalation into dna can disrupt the normal functioning of the dna, affecting the processes ofreplication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The result of this compound’s action is the disruption of normal DNA functioning, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . The compound has shown potent anticancer activity against various cancer cell lines, including HepG2, HCT116, and MCF-7 .

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not mentioned in the available literature, similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been suggested for further exploration as antimicrobial agents . Additionally, some derivatives have shown promising antiviral activity and have been proposed for further design, optimization, and investigation to produce more potent anticancer analogs .

Propriétés

IUPAC Name |

methyl 2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-8-15-16-12-13(20-7-11(18)19-2)14-9-5-3-4-6-10(9)17(8)12/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKISWNXTEDFACJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2754770.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2754786.png)

![3-(2-morpholino-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2754789.png)

![2-Cyclobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2754790.png)